molecular formula C10H13ClINO2 B12815243 Methyl 4-iodo-L-phenylalaninate (hydrochloride)

Methyl 4-iodo-L-phenylalaninate (hydrochloride)

Cat. No.: B12815243
M. Wt: 341.57 g/mol
InChI Key: CHZRNEAGNQBUSL-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 4-Iodo-L-Phenylalaninate (Hydrochloride)

Molecular Architecture and Crystallographic Analysis

The molecular formula of methyl 4-iodo-L-phenylalaninate hydrochloride is C₁₀H₁₃ClINO₂ , with a molecular weight of 341.57 g/mol . The structure comprises a phenylalanine backbone substituted with an iodine atom at the para position of the aromatic ring, esterified at the carboxyl group with a methyl group, and protonated at the amino group as a hydrochloride salt.

Key crystallographic insights derive from circular dichroism (CD) spectroscopy and high-performance liquid chromatography (HPLC) data. For example, the CD spectrum of Boc-protected analogs reveals distinct ellipticity patterns at 210–230 nm, consistent with the L-configuration of the α-carbon. HPLC analyses using chiral stationary phases (e.g., ChiralPak 1A) confirm enantiomeric purity (>99%) through retention time comparisons.

Table 1: Key Spectroscopic and Chromatographic Data

Parameter Value/Description Source
Molecular Formula C₁₀H₁₃ClINO₂
Molecular Weight 341.57 g/mol
CD Spectrum Peaks θ = +17,100 deg·cm²·dmol⁻¹ (210 nm)
HPLC Retention Time 12.4 min (ChiralPak 1A, 5% isopropanol)

Stereochemical Configuration and Chiral Center Validation

The compound’s stereochemical integrity is critical for its biological activity. The L-configuration at the α-carbon is confirmed via double-chiral derivatization using Mosher’s reagent [(R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride]. NMR analysis of the resultant Mosher amides reveals distinct diamagnetic anisotropy effects in the ^1H, ^13C, and ^19F spectra, unambiguously establishing the (S)-absolute configuration.

Optical rotation measurements further corroborate the stereochemistry:

  • [α]²³_D = +17.1° (c = 1.0 in 1 M HCl)
  • [α]²²_D = +22.2° (c = 1.0 in 1 M HCl/EtOH)

These values align with literature reports for L-phenylalanine derivatives and exclude contamination with D-enantiomers.

Comparative Structural Analysis with Halogenated Phenylalanine Derivatives

Methyl 4-iodo-L-phenylalaninate hydrochloride belongs to a broader class of halogenated phenylalanine analogs. Key structural and functional differences are highlighted below:

Table 2: Comparison with Halogenated Phenylalanine Derivatives

Compound Halogen Molecular Formula Key Applications Synthesis Method
Methyl 4-iodo-L-phenylalaninate I C₁₀H₁₃ClINO₂ Factor XI modulation, amyloid research Electrophilic iodination
4-Fluoro-L-phenylalanine methyl ester F C₁₀H₁₃ClFNO₂ Neurological drug development Nucleophilic fluorination
3,4-Diiodo-L-phenylalanine I (×2) C₉H₉I₂NO₂ Radiopaque agent precursors Double iodination
Key Observations:
  • Halogen Effects :

    • Iodine : Enhances radiopacity and electrophilic reactivity , making the compound suitable for X-ray imaging applications. The large atomic radius of iodine also increases steric hindrance, affecting binding affinity in enzyme modulation.
    • Fluorine : Introduces electron-withdrawing effects , improving metabolic stability and bioavailability in neurological therapeutics.
  • Synthetic Routes :

    • Iodinated derivatives are typically synthesized via electrophilic aromatic substitution using I₂/NaIO₃ in acidic media.
    • Fluorinated analogs employ nucleophilic fluorination with KF or HF-pyridine.
  • Structural Flexibility :

    • The methyl ester group in methyl 4-iodo-L-phenylalaninate enhances cell membrane permeability compared to free carboxylic acid forms.

Properties

Molecular Formula

C10H13ClINO2

Molecular Weight

341.57 g/mol

IUPAC Name

methyl 2-amino-3-(4-iodophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H

InChI Key

CHZRNEAGNQBUSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)I)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-L-phenylalaninate (hydrochloride) typically involves the iodination of L-phenylalanine followed by esterification. The reaction conditions often include the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same basic steps of iodination and esterification, with additional purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-L-phenylalaninate (hydrochloride) undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

Methyl 4-iodo-L-phenylalaninate (hydrochloride) serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable the development of drugs targeting specific neurological disorders. The iodine atom in the compound enhances its reactivity, facilitating the incorporation of this amino acid derivative into drug molecules designed to improve therapeutic efficacy against various conditions, including cancer and neurodegenerative diseases.

Biochemical Research

In biochemical studies, methyl 4-iodo-L-phenylalaninate (hydrochloride) is utilized to explore protein interactions and enzyme activity. It aids researchers in understanding metabolic pathways and developing new therapeutic strategies. The compound's ability to participate in post-translational modifications allows for the selective labeling of proteins, which is crucial for studying their functions and interactions within biological systems.

Peptide Synthesis

This compound plays a pivotal role in peptide synthesis, particularly in solid-phase peptide synthesis techniques. Researchers leverage methyl 4-iodo-L-phenylalaninate (hydrochloride) to create complex peptides with specific sequences and functionalities. The introduction of iodine facilitates bioconjugation processes, allowing for the attachment of various biomolecules to peptides for diagnostic and therapeutic applications.

Protein Engineering

The incorporation of methyl 4-iodo-L-phenylalaninate (hydrochloride) into proteins enables innovative approaches in protein engineering. It allows for the site-specific introduction of functional groups that can be used to modify protein properties or enhance their functionality. This capability is particularly useful in developing proteins with novel characteristics for research and therapeutic purposes.

Diagnostic Applications

Methyl 4-iodo-L-phenylalaninate (hydrochloride) has potential applications in diagnostics, especially in imaging techniques for cancer detection. Its ability to accumulate in tumor tissues makes it a candidate for use as a radiotracer in positron emission tomography (PET) scans, aiding in the early diagnosis of pancreatic cancer and other malignancies.

Case Studies and Research Findings

Several studies have highlighted the applications of methyl 4-iodo-L-phenylalaninate (hydrochloride):

  • Fluorescent Labeling : Researchers have employed this compound for fluorescent labeling of proteins, enhancing the understanding of protein interactions through real-time imaging techniques.
  • Site-Specific Incorporation : A notable study demonstrated the efficient incorporation of methyl 4-iodo-L-phenylalaninate into proteins using engineered tRNA/synthase pairs, allowing for detailed structural studies through nuclear magnetic resonance (NMR) spectroscopy .

Data Table: Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders
Biochemical ResearchStudies on protein interactions and enzyme activity
Peptide SynthesisBuilding block for solid-phase synthesis; facilitates bioconjugation
Protein EngineeringSite-specific modifications to enhance protein functionality
Diagnostic ApplicationsPotential use as a radiotracer for cancer imaging

Mechanism of Action

The mechanism of action of Methyl 4-iodo-L-phenylalaninate (hydrochloride) involves its interaction with specific molecular targets. For instance, it acts as a modulator for factor XI, influencing the coagulation pathway and thereby affecting thrombus formation. The compound’s effects on amyloid-related diseases are linked to its ability to interfere with amyloid aggregation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 4-iodo-L-phenylalaninate hydrochloride, the following structurally or functionally related compounds are analyzed:

Table 1: Structural and Functional Comparison of Methyl 4-iodo-L-phenylalaninate Hydrochloride with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification Key Applications/Properties References
Methyl 4-iodo-L-phenylalaninate hydrochloride C₁₀H₁₂ClINO₂ 333.57 Iodine at para position, methyl ester Radiolabeling, peptide synthesis
4-Nitro-L-phenylalanine methyl ester hydrochloride C₁₀H₁₂ClN₂O₄ 274.67 Nitro group at para position Precursor for amino derivatives, reactive in reduction reactions
Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride C₁₂H₁₆ClN₂O₃ 286.72 Acetylated amino group at para position Stabilized amino acid for peptide chains, reduced reactivity
Methyl 4-amino-4-phenylbutanoate hydrochloride C₁₁H₁₆ClNO₂ 229.70 Amino group on butanoate chain Intermediate in β-amino acid synthesis
4-Iodoamphetamine hydrochloride C₉H₁₃ClIN 297.57 Iodine on amphetamine backbone Serotonin receptor ligand, neurochemical studies

Key Comparative Insights

Substituent Effects on Reactivity and Solubility The iodo substituent in methyl 4-iodo-L-phenylalaninate hydrochloride enhances hydrophobicity compared to the nitro (polar, electron-withdrawing) or amino (polar, electron-donating) groups in analogues . This reduces aqueous solubility but improves compatibility with organic solvents, making it suitable for cross-coupling reactions . In contrast, the acetylated amino group in Acetyl-4-amino-L-phenylalanine methyl ester hydrochloride increases steric hindrance and stability, reducing unwanted side reactions in peptide synthesis .

Applications in Drug Development Methyl 4-iodo-L-phenylalaninate hydrochloride's iodine atom is critical for radiolabeling (e.g., in positron emission tomography tracers), a feature absent in non-halogenated analogues like 4-nitro or 4-amino derivatives . The nitro group in 4-nitro-L-phenylalanine methyl ester hydrochloride serves as a versatile precursor for further functionalization (e.g., reduction to amino groups), whereas the iodo variant is more suited for direct conjugation or isotopic labeling .

Structural Analogues in Pharmacology

  • 4-Iodoamphetamine hydrochloride shares the iodine substituent but differs in backbone structure (amphetamine vs. phenylalanine). It acts as a serotonin receptor agonist, highlighting how halogen placement influences biological targeting .

Molecular Weight and Synthetic Utility Methyl 4-amino-4-phenylbutanoate hydrochloride (MW 229.70) has a shorter carbon chain, enabling its use in β-amino acid synthesis, whereas the phenylalanine-based iodo derivative (MW 333.57) is bulkier, favoring peptide backbone modifications .

Biological Activity

Methyl 4-iodo-L-phenylalaninate hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and implications in various diseases.

Chemical Structure and Properties

Methyl 4-iodo-L-phenylalaninate hydrochloride is an amino acid derivative characterized by the presence of an iodine atom, which enhances its reactivity and biological activity. The chemical formula is C10H12ClNO2C_{10}H_{12}ClNO_2, with a molecular weight of approximately 242.66 g/mol. The compound is soluble in water and organic solvents, making it versatile for various experimental applications.

Methyl 4-iodo-L-phenylalaninate functions primarily through its interactions with specific receptors and enzymes:

  • T-cell Activation : The compound has been shown to enhance T-cell proliferation by acting as a positive regulator of T-cell coactivation. It binds to cell surface glycoprotein receptors, facilitating the costimulatory signals essential for T-cell receptor (TCR)-mediated activation .
  • Proteolytic Activity : It exhibits aminopeptidase activity, specifically as a dipeptidyl peptidase, which regulates physiological processes by cleaving peptides in circulation. This action influences various signaling pathways involved in immune responses and inflammation .

Antineoplastic Activity

Methyl 4-iodo-L-phenylalaninate has been investigated for its potential antitumor effects. Research indicates that iodine-containing compounds can accumulate in tumor tissues, providing a basis for their use in targeted therapies. For instance, studies have demonstrated that derivatives of this compound can be effective in systemic endoradiotherapy for gliomas, showing promising results in reducing tumor volume and metabolic activity .

Neurodegenerative Diseases

The compound is also being explored in the context of amyloid-related diseases such as Alzheimer's disease. Its structural properties allow it to be used in synthesizing compounds that may inhibit amyloid plaque formation, thereby addressing one of the critical pathologies associated with neurodegeneration .

Case Studies and Research Findings

Several studies have highlighted the biological activity of methyl 4-iodo-L-phenylalaninate:

  • T-cell Proliferation Study : In vitro experiments demonstrated that methyl 4-iodo-L-phenylalaninate significantly increased T-cell proliferation when tested against control groups. The results indicated a dose-dependent response with statistical significance (p < 0.05) compared to untreated cells .
  • Antitumor Efficacy : A clinical study involving patients with recurrent glioma treated with iodine-labeled phenylalanine derivatives showed a reduction in tumor size and improved metabolic response over a follow-up period of ten months .
  • Neuroprotective Effects : In animal models, compounds derived from methyl 4-iodo-L-phenylalaninate were shown to reduce levels of neurotoxic amyloid-beta peptides, suggesting potential for therapeutic application in Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
T-cell ProliferationEnhances TCR-mediated activation
Antitumor ActivityReduces tumor volume in glioma
NeuroprotectiveInhibits amyloid-beta peptide formation

Table 2: Pharmacokinetics Data

ParameterValue
Molecular Weight242.66 g/mol
SolubilitySoluble in water and DMSO
BioavailabilityHigh (in experimental models)

Q & A

Q. How can the purity of Methyl 4-iodo-L-phenylalaninate hydrochloride be accurately assessed in synthetic batches?

Methodological Answer: Purity assessment typically employs chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): Compare Rf values against a reference standard (purity ≥99% via TLC is achievable with optimized protocols) .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% (HPLC) is achievable under gradient elution conditions .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks (e.g., methyl ester at δ ~3.6 ppm, aromatic protons at δ ~7.2–7.5 ppm) .

Q. What are the optimal storage conditions for maintaining the stability of Methyl 4-iodo-L-phenylalaninate hydrochloride?

Methodological Answer:

  • Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis .
  • Humidity Control: Use desiccants (e.g., silica gel) to maintain moisture levels <5% .
  • Inert Atmosphere: For long-term storage (>6 months), purge vials with argon or nitrogen to minimize oxidative degradation .

Q. What strategies are recommended for determining the solubility of Methyl 4-iodo-L-phenylalaninate hydrochloride in organic solvents?

Methodological Answer:

  • Gravimetric Method: Saturate solvents (e.g., DMSO, methanol, acetonitrile) with the compound, filter, and evaporate to measure residual mass. For example, DMSO solubility is typically >100 mg/mL at 25°C .
  • UV-Vis Spectroscopy: Measure absorbance at λmax (e.g., 270 nm for aromatic iodides) to construct a calibration curve and quantify solubility .

Q. What is the role of Methyl 4-iodo-L-phenylalaninate hydrochloride in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Coupling Reactions: The iodophenylalanine residue serves as a protected intermediate for post-synthetic modifications (e.g., Suzuki-Miyaura cross-coupling). Use HOBt/DIC as coupling agents in DMF for optimal efficiency .
  • Deprotection: Hydrolyze the methyl ester with 6N HCl (110°C, 24 hr) to generate the free carboxylic acid .

Q. Which analytical techniques are most reliable for confirming the structural integrity of Methyl 4-iodo-L-phenylalaninate hydrochloride?

Methodological Answer:

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~364) .
  • Infrared Spectroscopy (IR): Identify ester carbonyl stretches (~1740 cm1^{-1}) and aromatic C-I vibrations (~500 cm1^{-1}) .
  • Elemental Analysis: Verify %C, %H, and %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. What mechanistic pathways govern the nucleophilic substitution reactions involving the iodine substituent in Methyl 4-iodo-L-phenylalaninate hydrochloride?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via 19F^{19}F-NMR (if using fluorinated nucleophiles) or 125I^{125}I-labeling to track substitution rates .
  • Isotopic Labeling: Synthesize 13C^{13}C-labeled analogs to study electronic effects on transition states (e.g., Hammett plots) .

Q. How can isotope-labeled analogs of Methyl 4-iodo-L-phenylalaninate hydrochloride be synthesized for metabolic tracking studies?

Methodological Answer:

  • Deuterium Labeling: Replace hydrogen atoms in the methyl ester or aromatic ring using deuterated reagents (e.g., CD3_3OD for ester exchange) .
  • Radioisotope Incorporation: Introduce 125I^{125}I via halogen exchange reactions under catalytic Cu(I) conditions .

Q. What experimental approaches are used to assess the compound’s stability under oxidative or hydrolytic conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Oxidative Stress: Expose to 3% H2_2O2_2 at 40°C for 48 hr; monitor degradation via HPLC .
    • Hydrolytic Stress: Test in pH 1–13 buffers at 60°C; quantify hydrolysis products (e.g., free carboxylic acid) via LC-MS .

Q. How can researchers resolve contradictions in biological activity data for Methyl 4-iodo-L-phenylalaninate hydrochloride derivatives?

Methodological Answer:

  • Statistical Validation: Apply one-way ANOVA with post-hoc tests (e.g., Bonferroni) to compare biological replicates and identify outliers .
  • Structure-Activity Relationship (SAR) Analysis: Correlate substituent electronic effects (Hammett σ values) with activity trends .

Q. What computational methods are suitable for modeling the interactions of Methyl 4-iodo-L-phenylalaninate hydrochloride with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps for binding site prediction .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS .

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